REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[I:11][CH3:12]>C(O)C>[I-:11].[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N+:6]=1[CH3:12] |f:3.4|
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Name
|
|
Quantity
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12.7 mL
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Type
|
reactant
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Smiles
|
CC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The residue was filtrated
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Type
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WASH
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Details
|
washed with ethanol
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Name
|
|
Type
|
|
Smiles
|
[I-].CC=1SC2=C([N+]1C)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |